molecular formula C9H12O4 B117209 4-Ethyl-3-(methoxycarbonyl)-5-methyl-3,4-didehydro-gamma-butyrolactone CAS No. 142438-64-0

4-Ethyl-3-(methoxycarbonyl)-5-methyl-3,4-didehydro-gamma-butyrolactone

Cat. No. B117209
M. Wt: 184.19 g/mol
InChI Key: YXXSFBQZVBIZDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethyl-3-(methoxycarbonyl)-5-methyl-3,4-didehydro-gamma-butyrolactone is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as EMDBL and has been synthesized using various methods.

Scientific Research Applications

EMDBL has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been found to have anti-inflammatory, anti-tumor, and anti-viral properties. EMDBL has also been studied for its potential use as a drug delivery system, as it can be easily modified to target specific cells or tissues.

Mechanism Of Action

The mechanism of action of EMDBL is not fully understood, but it is thought to involve the inhibition of certain enzymes and proteins. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory prostaglandins. EMDBL has also been found to inhibit the activity of the proteasome, which is a protein complex involved in the degradation of damaged or misfolded proteins.

Biochemical And Physiological Effects

EMDBL has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and to induce apoptosis (programmed cell death) in cancer cells. EMDBL has also been found to have anti-inflammatory effects, as it can inhibit the production of inflammatory cytokines. Additionally, EMDBL has been found to have anti-viral effects, as it can inhibit the replication of certain viruses.

Advantages And Limitations For Lab Experiments

One advantage of EMDBL is that it can be easily synthesized using various methods. Additionally, it has been found to have a variety of potential applications in scientific research. However, one limitation of EMDBL is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.

Future Directions

There are several future directions for the study of EMDBL. One direction is to further investigate its mechanism of action, particularly in relation to its anti-inflammatory and anti-tumor effects. Another direction is to explore its potential as a drug delivery system, particularly in the field of targeted cancer therapy. Additionally, further research could be done to optimize the synthesis method of EMDBL and to explore its potential applications in other areas of scientific research.

Synthesis Methods

EMDBL can be synthesized using various methods, including the Michael addition reaction and the aldol condensation reaction. The Michael addition reaction involves the addition of a nucleophile to an alpha, beta-unsaturated carbonyl compound. The aldol condensation reaction involves the condensation of two carbonyl compounds to form a beta-hydroxy carbonyl compound, which can then be dehydrated to form a double bond. Both of these methods have been used to synthesize EMDBL.

properties

CAS RN

142438-64-0

Product Name

4-Ethyl-3-(methoxycarbonyl)-5-methyl-3,4-didehydro-gamma-butyrolactone

Molecular Formula

C9H12O4

Molecular Weight

184.19 g/mol

IUPAC Name

methyl 3-ethyl-2-methyl-5-oxo-2H-furan-4-carboxylate

InChI

InChI=1S/C9H12O4/c1-4-6-5(2)13-9(11)7(6)8(10)12-3/h5H,4H2,1-3H3

InChI Key

YXXSFBQZVBIZDU-UHFFFAOYSA-N

SMILES

CCC1=C(C(=O)OC1C)C(=O)OC

Canonical SMILES

CCC1=C(C(=O)OC1C)C(=O)OC

synonyms

4-ETHYL-3-(METHOXYCARBONYL)-5-METHYL-3,4-DIDEHYDRO-GAMMA-BUTYROLACTONE

Origin of Product

United States

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